4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazoles . These compounds are known for their excellent antibacterial, antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole and its substituted derivatives, including “4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol”, was achieved using a solid-state microwave irradiation technique . This non-classical heating method is known for decreasing reaction times and gaining publicity .
Chemical Reactions Analysis
The synthesis of “4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol” involves a reaction with substituted benzaldehyde under microwave irradiation . The reaction is performed in the presence of acetic acid and a solid support such as alumina, bentonite, or celite .
Scientific Research Applications
1. Neuroprotective Agents for Parkinson’s Disease
- Application Summary : This compound has been used in the development of neuroprotective agents for the treatment of Parkinson’s disease (PD). The main goal of the study was to optimize previously identified α-syn aggregation inhibitors of 5-(4-pyridinyl)-1,2,4-triazole chemotype in terms of in vivo efficacy .
- Methods of Application : The compound was evaluated for its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of PD markers after the administration of the same neurotoxin . The prevention of the fibrillization process was measured using light scattering and a ThT binding assay .
- Results : The compound displayed the ability to prevent bradykinesia and affect the levels of PD markers .
2. Antibacterial, Antifungal, and Antitubercular Agents
- Application Summary : 1,2,4-triazoles and its substituted derivatives, including “4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol”, are known for their excellent antibacterial, antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities .
- Methods of Application : The compounds were synthesized using solid state microwave irradiation technique .
3. Drug Delivery Systems
- Application Summary : This compound has been used in the design of green poly(β-amino ester) for the delivery of nicotinamide adenine dinucleotide (NAD+). The physical adsorption of PβAE with 4-amino-5-(pyridin-4-yl)-2,4-dihydro-3 H-1,2,4-triazole-3-thione (APTAT) resulted in an increased total energy of the polymer .
- Methods of Application : The difference in transition states of HOMO–LUMO was 3.621047 eV, and delocalization of electrons on the amino thio .
- Results : The study showed that the compound could be used in drug delivery systems .
4. Antioxidant Agents
- Application Summary : This compound has been used in the development of antioxidant agents . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application : The compounds were synthesized using solid state microwave irradiation technique .
- Results : The synthesized compounds were characterized by UV-Visible, FTIR and GC-MS techniques .
5. Anti-inflammatory Agents
- Application Summary : This compound has been used in the development of anti-inflammatory agents . Anti-inflammatory agents are medications that reduce inflammation or swelling .
- Methods of Application : The compounds were synthesized using solid state microwave irradiation technique .
- Results : The synthesized compounds were characterized by UV-Visible, FTIR and GC-MS techniques .
6. Analgesic Agents
- Application Summary : This compound has been used in the development of analgesic agents . Analgesics are medications that are used to relieve pain .
- Methods of Application : The compounds were synthesized using solid state microwave irradiation technique .
- Results : The synthesized compounds were characterized by UV-Visible, FTIR and GC-MS techniques .
Future Directions
properties
IUPAC Name |
4-amino-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-1-3-9-4-2-5/h1-4H,8H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSIJUVRXSETDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352135 | |
Record name | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
36209-51-5 | |
Record name | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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